molecular formula C18H15N3O4 B2488687 2-(2-Carbamoylphenyl)imino-8-methoxychromene-3-carboxamide CAS No. 328268-96-8

2-(2-Carbamoylphenyl)imino-8-methoxychromene-3-carboxamide

Cat. No. B2488687
CAS RN: 328268-96-8
M. Wt: 337.335
InChI Key: VNPIGPUCECDBQK-UZYVYHOESA-N
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Description

Synthesis Analysis

The synthesis of compounds like 2-(2-Carbamoylphenyl)imino-8-methoxychromene-3-carboxamide often involves the Knoevenagel condensation reaction . This reaction typically involves the condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imino-2H-chromen and phenylimino-2H-chromen scaffolds . The molecular weight of this compound is 337.335.


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by inter- and/or intra-molecular reactions with different dinucleophiles . These reactions often result in rearrangements of the molecular structure .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, similar compounds have been found to inhibit AKR 1B10, which is a potential therapeutic target for various types of cancers . The compounds are involved in critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR 1B10 catalytic site .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of various types of cancers . Additionally, more research could be conducted to fully understand the mechanisms of the chemical reactions involving this compound .

properties

IUPAC Name

2-(2-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-14-8-4-5-10-9-12(17(20)23)18(25-15(10)14)21-13-7-3-2-6-11(13)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPIGPUCECDBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carbamoylphenyl)imino-8-methoxychromene-3-carboxamide

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